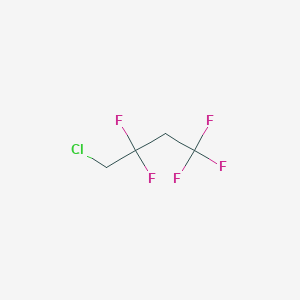

4-Chloro-1,1,1,3,3-pentafluorobutane

Description

4-Chloro-1,1,1,3,3-pentafluorobutane is a chlorofluorocarbon derivative featuring a chlorine atom at the 4-position and fluorine atoms at the 1,1,1,3,3-positions of the butane backbone. These compounds are primarily used as blowing agents, solvents, and refrigerants, with varying environmental and thermodynamic properties depending on halogen substitution .

Properties

IUPAC Name |

4-chloro-1,1,1,3,3-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNTXMAEDEPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663083 | |

| Record name | 4-Chloro-1,1,1,3,3-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70566-48-2 | |

| Record name | 4-Chloro-1,1,1,3,3-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of the Synthesis Route

The industrial preparation of 4-chloro-1,1,1,3,3-pentafluorobutane generally involves two main stages:

- Stage 1: Synthesis of 1,1,1,3,3-pentachlorobutane from 2-chloropropene and carbon tetrachloride.

- Stage 2: Liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride to yield this compound.

Preparation of 1,1,1,3,3-Pentachlorobutane (Intermediate)

This intermediate is synthesized by the addition reaction of carbon tetrachloride (CCl4) to 2-chloropropene (CH3CCl=CH2) in the presence of a copper salt catalyst and an amine as an initiator and stabilizer.

| Parameter | Details |

|---|---|

| Reactants | 2-Chloropropene, Carbon tetrachloride |

| Catalyst | Copper salt, especially cuprous chloride |

| Amine | Primary, secondary, tertiary amines (e.g., isopropylamine) |

| Catalyst/2-Chloropropene molar ratio | 0.001 to 0.05 (preferably 0.005 to 0.02) |

| Carbon tetrachloride/2-Chloropropene molar ratio | 2 to 6 (preferably 2.5 to 4.5) |

| Temperature | 80 to 130 °C (preferably 90 to 110 °C) |

| Reaction time | Approximately 2.5 to 4 hours |

- Cuprous chloride initiates the formation of trichloromethyl radicals and facilitates chlorine transfer.

- The reaction is conducted in a sealed vessel with stirring at controlled temperature.

- After completion, the reaction mixture is filtered to remove catalyst residues.

- The organic phase is washed with acid and water to remove impurities and dried.

- 1,1,1,3,3-pentachlorobutane is isolated by vacuum distillation.

This step yields the chlorinated precursor necessary for the subsequent fluorination step.

Liquid-Phase Fluorination to this compound

The key step in the preparation is the fluorination of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride under controlled conditions using a liquid-phase fluorination reactor equipped with two reaction zones: a low-temperature (cryogenic) zone and a high-temperature zone.

- Antimony pentachloride (SbCl5)

- Tin tetrachloride (SnCl4)

These catalysts promote the substitution of chlorine atoms by fluorine atoms from HF.

| Parameter | Low-Temperature Zone (Cryogenic) | High-Temperature Zone |

|---|---|---|

| Temperature | 60–90 °C | 90–140 °C |

| HF to 1,1,1,3,3-pentachlorobutane molar ratio | 6–15:1 | Same feed ratio maintained |

| Pressure | 1.0–1.5 MPa | 1.0–1.5 MPa |

| Reactor Type | Adiabatic reactor with PTFE lining | Adiabatic reactor with PTFE lining |

| HF feed | Fresh HF enters high-temp zone; circulating HF enters both zones | Same as left |

- 1,1,1,3,3-pentachlorobutane is fed into the low-temperature zone.

- Fresh HF is introduced into the high-temperature zone.

- Circulating HF is fed into both zones to maintain reaction and mass transfer.

- The reaction proceeds with stepwise fluorination, first forming intermediate 1,1,3,3-tetrafluoro-2,2-dichlorobutane in the low-temp zone, then further fluorination in the high-temp zone to yield this compound.

- The reaction mixture is discharged from the low-temp zone and sent to a reflux tower for separation.

- The reflux tower separates hydrogen chloride (HCl) from the reaction products.

- Bottom fractions containing HF and the product are cooled and sent to a phase separator.

- The inorganic HF-rich phase is recycled back into the reactor zones.

- The organic phase containing the product undergoes deacidification and rectification to obtain pure this compound.

Comparative Data on Reaction Parameters and Yields

| Aspect | Patent CN101913982A (2010) | Patent US5917098 (1997) |

|---|---|---|

| Catalyst | SbCl5 or SnCl4 | Optional, antimony-based catalysts or none |

| HF to substrate molar ratio | 6–15:1 | 15–30:1 (preferably 20–25:1) |

| Reaction temperature | 60–90 °C (low-temp), 90–140 °C (high-temp) | 80–120 °C (single zone) |

| Pressure | 1.0–1.5 MPa | Autogenous pressure |

| Reactor design | Two-zone liquid-phase fluorination reactor with PTFE lining | Single liquid-phase reactor |

| Selectivity to product | High (not quantified but improved over prior art) | Lower selectivity (~61% in earlier methods) |

| Corrosion control | PTFE lining and controlled temperature zones | Not specified |

The more recent process (CN101913982A) improves selectivity and reduces corrosion by using a two-zone reactor and controlled reaction conditions.

Summary Table of Preparation Method Parameters

| Step | Reactants/Catalysts | Conditions | Remarks |

|---|---|---|---|

| 1. Chlorination to pentachlorobutane | 2-Chloropropene, CCl4, CuCl, isopropylamine | 90–110 °C, 2–6 molar ratio CCl4/2-chloropropene | Radical addition, filtration and distillation to isolate product |

| 2. Fluorination to pentafluorobutane | 1,1,1,3,3-Pentachlorobutane, HF, SbCl5 or SnCl4 | 60–90 °C (low-temp zone), 90–140 °C (high-temp zone), 1.0–1.5 MPa, HF/substrate 6–15:1 | Two-zone reactor, PTFE lining, reflux and phase separation for purification |

Research Findings and Industrial Implications

- The two-zone reactor design with distinct temperature zones enhances mass and heat transfer, improving reaction selectivity and reducing side reactions.

- Use of PTFE lining in reactors mitigates corrosion issues caused by HF and metal chlorides.

- Recycling of HF and separation of HCl by-products improve process economy and environmental compliance.

- The choice of catalyst influences reaction rate and selectivity; antimony pentachloride is preferred for its catalytic efficiency.

- Earlier methods without catalyst or with different reactor designs showed lower selectivity and higher corrosion, limiting industrial scalability.

Chemical Reactions Analysis

Dehydrohalogenation and Alkene Formation

Under basic conditions, 4-chloro-1,1,1,3,3-pentafluorobutane undergoes dehydrohalogenation to form tetrafluoroalkenes. For example:

This reaction is facilitated by polar aprotic solvents (e.g., DMF) at 80–120°C . The resulting alkene (1,1,1,3,3-pentafluoro-2-butene) is a precursor for fluorinated polymers .

Atmospheric Degradation

This compound reacts with hydroxyl radicals (- OH) in the atmosphere, with a calculated rate constant () of cm³/molecule·sec . Key degradation pathways include:

Primary Pathway :

Secondary Products :

-

Trifluoroacetyl chloride (CF₃COCl)

-

Carbonyl fluoride (COF₂)

Comparative atmospheric reactivity :

| Compound | (cm³/molecule·sec) | Lifetime (Years) |

|---|---|---|

| This compound | 2.1 | |

| Ethane (C₂H₆) | 0.4 |

Substitution Reactions

The chlorine atom at the 4-position is susceptible to nucleophilic substitution. For example, reaction with ammonia yields 4-amino-1,1,1,3,3-pentafluorobutane :

Reaction conditions:

-

Temperature: 50–70°C

-

Solvent: Tetrahydrofuran (THF)

-

Catalyst: None required

Thermal Decomposition

At temperatures >250°C, the compound decomposes into:

Scientific Research Applications

Refrigeration Applications

Refrigerant Properties : Due to its fluorinated nature, 4-Chloro-1,1,1,3,3-pentafluorobutane is being explored as a potential refrigerant. Fluorinated compounds are known for their stability and low flammability, making them suitable for refrigeration applications. Compared to traditional perfluorocarbons (PFCs), this compound may offer a lower global warming potential (GWP), which is increasingly important in the context of environmental regulations and climate change mitigation efforts.

Solvent Applications

Industrial Solvent : This compound is recognized for its effectiveness as an industrial solvent. Its chemical stability and ability to dissolve a variety of substances make it useful in various chemical processes and formulations. The low toxicity of this compound also enhances its appeal as a solvent in sensitive applications.

Organic Synthesis

Building Block in Organic Chemistry : As a relatively unexplored molecule in organic chemistry, this compound serves as a potential building block for synthesizing more complex molecules. Its unique reactivity towards different functional groups can be leveraged to create novel compounds with specific functionalities. Researchers are investigating its use in fundamental studies to better understand its chemical behavior and potential applications in pharmaceuticals and materials science.

Material Science

Fluorinated Materials Development : The unique properties of fluorinated compounds like this compound make them attractive for developing new materials with specialized characteristics such as electrical insulation and hydrophobicity. These materials can be utilized in various applications ranging from electronics to protective coatings .

Case Study 1: Refrigerant Performance Evaluation

In a comparative study evaluating the performance of various refrigerants including this compound, researchers found that it demonstrated favorable thermodynamic properties that could enhance energy efficiency in cooling systems while maintaining lower environmental impact compared to conventional refrigerants .

Case Study 2: Solvent Efficacy

A study on the solvent efficacy of halogenated compounds highlighted the ability of this compound to dissolve polar and nonpolar substances effectively. This property was particularly beneficial in pharmaceutical formulations where solubility plays a critical role in drug delivery systems .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Refrigeration | Potential refrigerant with lower GWP than traditional PFCs | Environmentally friendly alternative |

| Industrial Solvent | Effective solvent for various chemical processes | Low toxicity and high stability |

| Organic Synthesis | Building block for synthesizing complex organic molecules | Versatile reactivity |

| Material Science | Development of new fluorinated materials with specialized properties | Enhanced electrical insulation and hydrophobicity |

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1,3,3-pentafluorobutane involves its interaction with molecular targets and pathways in chemical reactions. The presence of chlorine and fluorine atoms makes it highly reactive, allowing it to participate in various substitution, reduction, and oxidation reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

2-Chloro-1,1,1,3,3-pentafluorobutane

- Synthesis : Produced via fluorination and dehydrogenation of chlorinated intermediates, as described in patented processes .

- Structure : Chlorine at the 2-position alters molecular polarity and reactivity compared to HFC-365mfc.

- Environmental Impact : The addition of chlorine likely increases ODP, though exact values are unavailable. Its GWP is expected to be lower than HFC-365mfc due to reduced atmospheric lifetime.

4,4-Dichloro-1,1,1,3,3-pentafluorobutane

- Chemical Formula : C₄H₃Cl₂F₅

- CAS Number : 70566-51-7

- Molecular Weight : 216.96 g/mol

- Properties : Higher molecular weight and chlorine content increase density and boiling point compared to HFC-365mfc.

- Applications: Limited data, but dichloro derivatives are typically used in specialized industrial applications .

- Environmental Impact : Dichloro substitution likely elevates ODP and GWP, though precise metrics are undocumented .

HCFC-141b (1,1-Dichloro-1-fluoroethane)

- Comparison Point : A phased-out HCFC with ODP (0.11) and GWP (~725). HFC-365mfc serves as a lower-ODP alternative in foam blowing .

Data Table: Key Properties of Compared Compounds

| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | ODP | GWP |

|---|---|---|---|---|---|---|---|

| HFC-365mfc | 406-58-6 | C₄H₅F₅ | 148.07 | 40 | 1.27 | 0 | 790–910 |

| 4,4-Dichloro-...* | 70566-51-7 | C₄H₃Cl₂F₅ | 216.96 | N/A | N/A | >0† | High† |

| HCFC-141b | 1717-00-6 | C₂H₃Cl₂F | 116.94 | 32 | 1.23 | 0.11 | 725 |

*Data inferred from structural analogs; †Estimated based on chlorine content.

Research Findings and Environmental Impact

- HFC-365mfc : Preferred over HCFCs due to zero ODP, though its GWP remains a concern. Market growth is sustained by polyurethane foam demand in construction .

- Chlorinated Derivatives : Substitution with chlorine improves solvent efficiency but increases environmental risks. For example, 2-chloro derivatives may bridge properties between HFCs and phased-out HCFCs .

- Regulatory Trends : HFC-365mfc is scrutinized under international agreements (e.g., Kigali Amendment), while dichloro compounds face stricter controls due to higher halogen content .

Biological Activity

4-Chloro-1,1,1,3,3-pentafluorobutane is a fluorinated organic compound with significant industrial applications, particularly in the fields of refrigeration and as a solvent. Its unique structure imparts distinctive chemical properties that influence its biological activity. This article explores the biological effects of this compound, including its toxicity, environmental impact, and potential therapeutic applications.

This compound (C4HClF5) is characterized by a high degree of fluorination which contributes to its stability and persistence in the environment. The presence of chlorine and multiple fluorine atoms affects its reactivity and interaction with biological systems.

Toxicological Profile

The toxicological assessment of this compound indicates several critical aspects:

- Acute Toxicity : Studies suggest that exposure to high concentrations can result in respiratory distress and central nervous system effects. The compound has been classified under moderate toxicity categories for inhalation and dermal exposure.

- Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects due to the compound's ability to form reactive intermediates that can interact with cellular macromolecules.

- Ecotoxicity : The compound exhibits significant ecotoxicological effects on aquatic organisms. It has been shown to disrupt endocrine functions in fish and amphibians.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound demonstrated notable activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound may possess potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines revealed that the compound can induce apoptosis at higher concentrations. The IC50 values varied significantly across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver) | 25 |

| HeLa (cervical) | 30 |

| MCF-7 (breast) | 28 |

These findings suggest a selective cytotoxic effect which may be leveraged for therapeutic applications.

Environmental Impact Case Study

A study conducted in a contaminated site revealed that this compound persisted in soil and groundwater for extended periods. Microbial degradation studies indicated limited biodegradability under anaerobic conditions but significant degradation under aerobic conditions when specific microbial consortia were present.

Therapeutic Applications Case Study

Research into the use of fluorinated compounds in drug design has highlighted the potential for this compound as a scaffold for developing new pharmaceuticals targeting bacterial infections. Preliminary results from structure-activity relationship studies indicate that modifications to its structure could enhance its bioactivity and reduce toxicity.

Q & A

Q. What are the established methods for synthesizing 4-Chloro-1,1,1,3,3-pentafluorobutane in laboratory settings?

Methodological Answer: The synthesis typically involves vapor-phase fluorination using catalysts. For example, fluorination of chlorinated precursors (e.g., 1,1-dichloro-3,3,3-trifluoropropane) with hydrogen fluoride (HF) over chromium-based catalysts at elevated temperatures (200–400°C) yields the compound. Reaction conditions must be optimized to minimize byproducts like 1-chloro-3,3,3-trifluoropropene . Key Parameters:

- Catalyst: Chromium oxide or mixed metal fluorides.

- Temperature: 250–350°C.

- Pressure: 1–5 bar.

Q. How can researchers effectively separate this compound from reaction mixtures?

Methodological Answer: Separation techniques include fractional distillation and gas chromatography (GC). Evidence from industrial processes highlights the use of multi-stage distillation columns to isolate the compound from HCl and unsaturated fluorinated byproducts. GC with flame ionization detection (FID) or mass spectrometry (MS) is recommended for purity validation .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClF | |

| Molecular Weight | 148.07 g/mol | |

| Density (25°C) | 1.27 g/cm | |

| Boiling Point | ~40°C (estimated) | |

| Flammability | Category 2 (flammable liquid) |

Advanced Research Questions

Q. How can researchers experimentally determine the thermophysical properties of this compound?

Methodological Answer:

- Thermal Diffusivity : Use dynamic light scattering (DLS) in saturated liquid-vapor phases (293–450 K) with ±2% uncertainty.

- Surface Tension : Employ laser light scattering at liquid-gas interfaces (253–413 K) with ±1.5% precision.

- Density : Vibrating tube densitometry (273–443 K) achieves ±0.1% accuracy for liquid phases .

Q. Table 2: Thermophysical Data from R365mfc/Galden® HT 55 Mixtures

| Property | Method | Temperature Range | Uncertainty |

|---|---|---|---|

| Thermal Diffusivity | Dynamic Light Scattering | 293–450 K | ±2.0% |

| Surface Tension | Laser Light Scattering | 253–413 K | ±1.5% |

| Density | Vibrating Tube Densitometry | 273–443 K | ±0.1% |

Q. What are the environmental degradation pathways of this compound?

Methodological Answer: The compound is resistant to hydrolysis but susceptible to UV photolysis. Computational modeling (e.g., DFT calculations) predicts cleavage of C–Cl bonds under UV light, forming trifluoroacetic acid derivatives. Laboratory validation involves accelerated aging tests in environmental chambers with GC-MS monitoring .

Q. How can computational models predict the intermolecular interactions of this compound?

Methodological Answer: Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) parameterized with experimental data (InChI: 1S/C4H5ClF5/c5-1-3(6,7)2-4(8,9)10/h2H2,1H3) model vapor-liquid equilibria and solvent interactions. Pair correlation functions (PCFs) derived from radial distribution functions (RDFs) quantify fluorine-chlorine interactions .

Safety and Handling Guidelines

- Storage : Store in sealed containers under inert gas (N or Ar) at ≤25°C.

- Ventilation : Use fume hoods for handling; monitor airborne concentrations with IR spectroscopy.

- Waste Disposal : Incinerate in EPA-approved facilities with scrubbers to capture HF and HCl byproducts .

Contradictions and Limitations

- Flammability : classifies it as flammable (Category 2), but thermophysical studies in assume stable behavior under controlled conditions. Resolve by adhering to safety protocols during high-temperature experiments.

- Synthesis Byproducts : reports 1-chloro-3,3,3-trifluoropropene as a byproduct, whereas focuses on separation techniques without specifying intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.